2-(4-Nitrobenzoyl)thiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGHSFUXJPGCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Thiophene Heterocycles in Contemporary Organic Chemistry
Thiophene (B33073), a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern organic chemistry. tandfonline.comresearchgate.net Its structural analogy to benzene (B151609), yet with distinct electronic and reactivity profiles, has established it as a versatile building block in a myriad of applications. tandfonline.com The "electron-rich" nature of the thiophene ring makes it highly susceptible to electrophilic substitution reactions, such as halogenation, nitration, sulfonation, and acylation. researchgate.net This reactivity has been extensively exploited in the synthesis of complex molecular architectures.
Thiophene and its derivatives are integral components in numerous pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. tandfonline.com A classic example of its significance is the bioisosteric replacement of a benzene ring with a thiophene ring in drug design, which can lead to compounds with retained or even enhanced biological activity and improved pharmacokinetic profiles. tandfonline.comnih.gov This strategy has been successfully employed in the development of various therapeutic agents. nih.gov The inherent versatility of the thiophene scaffold continues to inspire the development of novel synthetic methodologies and the discovery of new bioactive molecules. nih.gov
Overview of Benzoylated Thiophenes in Advanced Synthetic Transformations
Benzoylated thiophenes, a class of compounds characterized by a benzoyl group attached to a thiophene (B33073) ring, are pivotal intermediates in organic synthesis. The introduction of a benzoyl group, often via Friedel-Crafts acylation, not only adds a significant structural motif but also modulates the reactivity of the thiophene ring. semanticscholar.orgdokumen.pub The carbonyl group of the benzoyl moiety can participate in a wide array of chemical transformations, serving as a handle for further functionalization.
The synthesis of benzoylated thiophenes is most commonly achieved through the Friedel-Crafts acylation of a thiophene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. dokumen.pubganeshremedies.com This electrophilic aromatic substitution typically proceeds with high regioselectivity, favoring acylation at the more reactive C2 position of the thiophene ring. rsc.org The resulting aryl thienyl ketones are versatile precursors for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. mdpi.comnih.gov For instance, the nitro group in compounds like 2-(4-nitrobenzoyl)thiophene can be reduced to an amino group, providing a key building block for the synthesis of various derivatives, including chalcones and other biologically active scaffolds. semanticscholar.orgmdpi.com
Research Trajectories Focused on 2 4 Nitrobenzoyl Thiophene and Analogues
Direct Synthetic Approaches to this compound
Direct synthesis of this compound can be principally achieved through the Friedel-Crafts acylation of thiophene with 4-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is a fundamental method for the preparation of aryl ketones. acs.orgcore.ac.uk The reaction typically involves a Lewis acid catalyst to activate the acyl chloride, thereby generating a reactive acylium ion that attacks the electron-rich thiophene ring.
The choice of Lewis acid is crucial for the success of the acylation of thiophene, as strong Lewis acids can lead to polymerization or degradation of the thiophene ring. wikipedia.org Milder Lewis acids such as tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂) are often preferred for the acylation of sensitive heterocyclic compounds like thiophene. google.comwiderangemetals.com For instance, SnCl₄ has been effectively used as a catalyst in the acetylation of thiophene. google.commdpi.com The reaction of thiophene with 4-nitrobenzoyl chloride in the presence of a suitable Lewis acid, such as SnCl₄ or AlCl₃, in an inert solvent like dichloromethane (B109758) or nitrobenzene, is the most direct route to this compound. rsc.orgrsc.org The nitro group, being strongly electron-withdrawing, deactivates the benzoyl chloride, which can sometimes necessitate more forcing reaction conditions compared to the acylation with benzoyl chloride itself. mdpi.com
Functionalization Strategies for Thiophene Ring Systems Incorporating Nitrobenzoyl Moieties
Friedel-Crafts Acylation and Related Benzoylation Reactions
Friedel-Crafts acylation is a widely employed method for introducing a benzoyl group onto a pre-existing thiophene ring. core.ac.uktmu.ac.in This method's success is highly dependent on the nature of the substituents already present on the thiophene ring and the choice of the Lewis acid catalyst. asianpubs.org For thiophenes bearing electron-donating groups, the reaction proceeds more readily, while electron-withdrawing groups can hinder the reaction.
Several Lewis acids have been utilized for the acylation of thiophenes, including aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium tetrachloride (TiCl₄). widerangemetals.comrsc.orgnih.gov The use of N-acylbenzotriazoles in the presence of milder Lewis acids like TiCl₄ or ZnBr₂ has also been reported as an effective method for the C-acylation of thiophene, providing good to excellent yields. wikipedia.org This approach is particularly advantageous when the corresponding acyl chlorides are unstable or difficult to prepare. wikipedia.org
A study on the synthesis of (3-hydroxybenzo[b]thiophen-2-yl)(4-nitrophenyl)methanone provides a relevant example of introducing a 4-nitrobenzoyl group onto a thiophene derivative. The synthesis was achieved in high yield, and the product was thoroughly characterized by NMR and mass spectrometry, offering valuable data for similar structures. tandfonline.com
| Catalyst | Acylating Agent | Substrate | Product | Yield (%) | Reference |
| ZnBr₂ | 4-Methylbenzoylbenzotriazole | Thiophene | (4-Methylphenyl)(thiophen-2-yl)methanone | 89 | wikipedia.org |
| TiCl₄ | 4-Methoxybenzoylbenzotriazole | Thiophene | (4-Methoxyphenyl)(thiophen-2-yl)methanone | 78 | wikipedia.org |
| ZnBr₂ | 4-Diethylaminobenzoylbenzotriazole | Thiophene | (4-Diethylaminophenyl)(thiophen-2-yl)methanone | 58 | wikipedia.org |
| ZnBr₂ | 1-Naphthoylbenzotriazole | Thiophene | (1-Naphthyl)(thiophen-2-yl)methanone | 97 | wikipedia.org |
| EtAlCl₂ | Benzoyl chloride | Thiophene | Phenyl(thiophen-2-yl)methanone | 99 | rsc.org |
Nucleophilic Additions in Thiophene Synthesis Pathways
The synthesis of substituted thiophenes bearing a 4-nitrobenzoyl group can also be achieved through pathways involving nucleophilic addition reactions. In one such approach, the thiophene ring is constructed from acyclic precursors in a process where a nucleophilic attack is a key step. For instance, a series of tetrasubstituted thiophene analogues, including compounds with a 4-nitrobenzoyl moiety at the 5-position, were synthesized. rsc.org The synthesis commenced with the nucleophilic addition of an aryl/aroylisothiocyanate to an enamine, which, after subsequent reaction with a substituted phenacyl bromide, yielded the desired thiophene ester. asianpubs.orgrsc.org This methodology allows for the incorporation of a variety of substituents on the thiophene ring.
The following table summarizes the synthesis of some 4-nitrobenzoyl-substituted thiophene analogues via a pathway involving nucleophilic addition.
| Starting Material 1 | Starting Material 2 | Reagent | Product | Yield (%) | Reference |
| Enamine | Arylisothiocyanate | 4-Nitrophenacyl bromide | Methyl 2-anilino-5-(4-nitrobenzoyl)-4-methylthiophene-3-carboxylate | 60 | rsc.org |
| Enamine | Aroylisothiocyanate | Substituted phenacyl bromides | Methyl 2-benzoylamino-5-(4-nitrobenzoyl)-4-methylthiophene-3-carboxylate | 69 | rsc.org |
Multi-Component Reaction Sequences Yielding Nitrobenzoyl Thiophenes
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted thiophenes. metu.edu.tr The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes, which can serve as versatile intermediates for further functionalization. researchgate.net While a direct MCR for this compound is not prominently reported, MCRs have been utilized to synthesize thiophene derivatives that could potentially be converted to the target compound. For example, the synthesis of various 2-aminothiophene derivatives has been achieved through MCRs, which could then be subjected to diazotization and subsequent reactions to introduce the nitrobenzoyl group. researchgate.net
Transition Metal-Catalyzed Syntheses of Thiophene Derivatives
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of thiophene derivatives. These methods often offer high efficiency and functional group tolerance.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium-catalyzed reactions have been employed for the synthesis of various aryl- and aroyl-substituted thiophenes. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, related reactions provide a strong indication of its feasibility. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been used to synthesize 2-(4-nitrophenyl)thiophene. wikipedia.org This reaction involves the coupling of 2-bromothiophene (B119243) with 4-nitrophenylboronic acid. Although this yields a phenyl-substituted thiophene rather than a benzoyl-substituted one, it demonstrates the viability of forming a C-C bond between the thiophene ring and a nitrophenyl group under palladium catalysis.
Furthermore, palladium-catalyzed carbonylative coupling reactions represent a potential route to this compound. These reactions typically involve the coupling of an organometallic reagent with an acyl chloride or a related derivative in the presence of a palladium catalyst.
The synthesis of various diaryl ketones through palladium-catalyzed cross-coupling reactions of arylboronic acids with acyl chlorides has been reported, suggesting that a similar approach could be applied to the synthesis of this compound.
Organomanganese and Organozinc Reagent Applications
The formation of the ketone linkage in this compound can be accomplished via the coupling of an appropriate organometallic nucleophile with an acyl electrophile. Organomanganese and organozinc reagents are particularly useful for this purpose due to their functional group tolerance and reactivity.
The general approach involves the reaction of a thienyl-organometallic species with 4-nitrobenzoyl chloride. Organomanganese reagents, often prepared by the reaction of highly active manganese with a halothiophene, can readily couple with acyl chlorides. organic-chemistry.org For instance, 2-thienylmanganese bromide can be reacted with 4-nitrobenzoyl chloride to yield this compound. Research has shown that even with the presence of a reducible nitro group, the corresponding ketone can be obtained in moderate yields. wikipedia.org The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF).
Similarly, organozinc reagents, prepared by the direct insertion of activated zinc into a carbon-halogen bond of a halothiophene, are effective partners in Negishi-type cross-coupling reactions. derpharmachemica.com The coupling of 2-thienylzinc halides with 4-nitrobenzoyl chloride, often catalyzed by a nickel complex like Ni(acac)₂, provides an efficient route to the desired ketone. acsgcipr.org Studies have demonstrated that nitro-substituted benzoyl chlorides, including 4-nitrobenzoyl chloride, are suitable substrates for this transformation, affording the corresponding ketones in good yields. acsgcipr.org The tolerance of the nitro group is a key advantage of using these milder organometallic reagents compared to more reactive organolithium or Grignard reagents.
Table 1: Examples of Ketone Synthesis using Organozinc Reagents and Acyl Chlorides
| Entry | Organozinc Reagent | Acid Chloride | Catalyst (mol%) | Product | Yield (%) | Reference |
| 1 | 2-(Ethoxycarbonyl)phenylzinc bromide | 4-Nitrobenzoyl chloride | Ni(acac)₂ (2) | 2-(4-Nitrobenzoyl)benzoate | 65 | acsgcipr.org |
| 2 | 2-(Ethoxycarbonyl)phenylzinc bromide | 2-Nitrobenzoyl chloride | Ni(acac)₂ (2) | 2-(2-Nitrobenzoyl)benzoate | 60 | acsgcipr.org |
| 3 | 5-(Ethoxycarbonyl)thiophene-2-ylzinc bromide | 2-Thiophenecarbonyl chloride | Ni(acac)₂ (2) | Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | 81 | acsgcipr.org |
| 4 | 3-Thienylzinc iodide | Benzoyl chloride | Ni(acac)₂ (2) | 3-Benzoylthiophene | 83 | acsgcipr.org |
This table presents data from related reactions to illustrate the utility of organozinc reagents in synthesizing aryl ketones, including those with nitro substituents.
Derivatization from Precursor Heterocyclic Frameworks
Thiophene rings can be constructed from furan-2(3H)-one precursors through ring transformation reactions. A common method involves the thionation of the lactone carbonyl group, followed by rearrangement. Lawesson's reagent is a widely used thionating agent for this purpose. wikipedia.orgorganic-chemistry.org The reaction of a suitably substituted furan-2(3H)-one with Lawesson's reagent can lead to the formation of a thiophene derivative. researchgate.netorganic-chemistry.org
For the synthesis of a precursor to this compound, one could envision a furan-2(3H)-one bearing a 4-nitrophenyl group and a latent functionality at the appropriate positions. The reaction with Lawesson's reagent would replace the ring oxygen with sulfur, leading to the thiophene core. Subsequent functional group manipulations would then be required to install the benzoyl moiety. While this approach is plausible, direct examples leading to this compound are not prominently featured in the literature, which often focuses on the synthesis of thiophene-2-carboxylates or other derivatives through this route. acs.org
Thiosemicarbazide and its derivatives are versatile building blocks for the synthesis of various sulfur-containing heterocycles, including thiophenes. mdpi.comut.ac.irtandfonline.com The Gewald reaction, for instance, is a well-established method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.orgderpharmachemica.com While this specific reaction leads to 2-aminothiophenes, modifications and related cyclization strategies starting from thiosemicarbazide-derived intermediates can provide access to other substituted thiophenes.
One potential, though indirect, pathway could involve the reaction of a precursor containing a 1,4-dicarbonyl functionality (or its equivalent) with a sulfur source, a reaction reminiscent of the Paal-Knorr thiophene synthesis. derpharmachemica.com More directly, thiosemicarbazones derived from appropriate carbonyl compounds can undergo cyclization reactions with α-haloketones or similar reagents to furnish substituted thiophenes. tandfonline.comnih.gov For example, a thiosemicarbazone could be reacted with a reagent that provides the remaining carbon atoms of the thiophene ring, followed by the introduction or unmasking of the 4-nitrobenzoyl group.
The reduction of the nitro group in this compound to form 2-(4-aminobenzoyl)thiophene is a key transformation for creating structural analogues that can serve as intermediates for further derivatization. This reduction can be achieved using several established methods for the conversion of aromatic nitro compounds to anilines.
A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of an acid, such as hydrochloric acid (HCl), in a solvent like ethanol. acsgcipr.orgcommonorganicchemistry.com This method is known for its chemoselectivity, often leaving other reducible functional groups, such as ketones, intact. mdpi.com The reaction is typically carried out at elevated temperatures. The use of SnCl₂ in an ionic liquid has also been reported as an efficient system for nitroarene reduction. researchgate.netresearchgate.net
Table 2: Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent System | Key Features | Reference(s) |
| H₂ / Pd/C | Catalytic hydrogenation; highly efficient but may reduce other functional groups. | commonorganicchemistry.comchemistrytalk.org |
| H₂ / Raney Nickel | Alternative catalyst, useful when dehalogenation is a concern. | commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH) | Mild conditions, good for preserving other reducible groups. | commonorganicchemistry.com |
| SnCl₂ / HCl | Widely used, mild, and often chemoselective for the nitro group. | acsgcipr.orgcommonorganicchemistry.commdpi.com |
| Na₂S | Useful when hydrogenation or acidic conditions are not tolerated; can be selective. | commonorganicchemistry.com |
Catalytic hydrogenation is another powerful technique for nitro group reduction. gla.ac.uk Using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in a suitable solvent (e.g., ethanol, ethyl acetate) effectively reduces the nitro group to an amine. commonorganicchemistry.comchemistrytalk.org The conditions for catalytic hydrogenation, such as pressure and temperature, can be optimized to favor the reduction of the nitro group while minimizing the reduction of the thiophene ring or the ketone carbonyl. The choice of catalyst can be crucial; for example, Raney nickel is often used for substrates where dehalogenation of aryl halides is a potential side reaction. commonorganicchemistry.com The reduction of nitro-substituted benzoyl-heterocycles via catalytic hydrogenation has been documented. researchgate.net
Reduction Chemistry of the Nitro Group on the Benzoyl Moiety
The nitro group attached to the benzoyl ring is a key functional group that can be selectively transformed, providing a gateway to a variety of other derivatives.
Carbonyl Group Reactivity and Derivative Formation
The ketone carbonyl group in this compound is an electrophilic center and can undergo various addition reactions. libretexts.orglibretexts.org Its reactivity is influenced by the attached thiophene and nitrophenyl rings.
Ester Hydrolysis and Carboxylic Acid Formation
The term "ester hydrolysis" is not directly applicable to this compound as it is a ketone, not an ester. However, the carbon-carbonyl bond can be cleaved under certain conditions to yield a carboxylic acid. This process, more accurately described as a cleavage reaction rather than hydrolysis of the ketone itself, would result in the formation of 4-nitrobenzoic acid and thiophene. Such reactions typically require harsh conditions.
More relevant to the carbonyl group's reactivity is its participation in reactions like photocycloaddition. For instance, 2-benzoylthiophene (B1677651) and its derivatives have been shown to undergo photochemical cycloaddition with olefins like isobutylene (B52900) at the carbonyl group, forming unstable oxetane (B1205548) intermediates. cdnsciencepub.com
Nucleophilic Substitution Reactions Involving the Nitrobenzoyl Substituent
The nitro group on the benzoyl ring is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a stabilized intermediate known as a Meisenheimer complex. wikipedia.org While this compound itself does not have a typical leaving group on the benzoyl ring, a related compound, 2-bromo-5-(4-nitrobenzoyl)thiophene, would be expected to undergo nucleophilic substitution where the bromide ion is displaced. chemicalbook.com
Furthermore, the nitro group itself can sometimes be displaced by a strong nucleophile, although this is less common. The reactivity of nitro-activated thiophene systems towards nucleophiles like thiolates has been studied, leading to the synthesis of complex heterocyclic structures. mdpi.com
Electrophilic Aromatic Substitution Patterns on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. chemicalbook.comst-andrews.ac.uk The position of substitution is directed by the existing substituent. The 2-benzoyl group is an electron-withdrawing, deactivating group. In electrophilic substitution reactions on 2-acylthiophenes, the incoming electrophile is generally directed to the 5-position (the other α-position). thieme-connect.deresearchgate.net If the 5-position is blocked, substitution may occur at the 4-position (a β-position). researchgate.net
For example, the nitration of 2-acetylthiophene, a similar compound, preferentially yields the 5-nitro and 4-nitro isomers. researchgate.net Halogenation, such as bromination with N-bromosuccinimide (NBS), is also expected to occur primarily at the 5-position. The enhanced reactivity of the α-positions (2 and 5) in thiophene compared to the β-positions (3 and 4) is a well-established principle in thiophene chemistry. researchgate.net
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction | Reagent | Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-(4-Nitrobenzoyl)-5-nitrothiophene |
| Bromination | NBS | 5-Bromo-2-(4-nitrobenzoyl)thiophene chemicalbook.com |
| Acylation | Acyl chloride/Lewis acid | 5-Acyl-2-(4-nitrobenzoyl)thiophene |
Intramolecular Cyclization Reactions Involving the Nitrobenzoyl Unit
The juxtaposition of the nitro group and the carbonyl group in this compound and its derivatives allows for intramolecular cyclization reactions, often initiated by the reduction of the nitro group. researchgate.net When the nitro group is reduced to an amino group, the resulting amine can nucleophilically attack the adjacent carbonyl carbon.
This type of reductive cyclization is a powerful tool for the synthesis of fused heterocyclic systems. For example, the catalytic hydrogenation of a related compound, 4-acetyl-2,2-diethoxycarbonyl-2,3-dihydro-1-(2-nitrobenzoyl)pyrrole, leads to a complex tricyclic quinazoline (B50416) derivative through the reduction of the nitro group followed by intramolecular cyclization with a different carbonyl group. researchgate.net Similar cyclizations are observed in other systems where a nitrobenzoyl moiety is present, highlighting the synthetic utility of this reactive arrangement. researchgate.netresearchgate.net
Coupling Reactions of Thiophenes with Diazonium Ions and Related Electrophiles
The coupling of diazonium ions with aromatic compounds, known as azo coupling, is a classic example of an electrophilic aromatic substitution reaction. wikipedia.orgchemguide.co.uk This reaction is of significant industrial importance, particularly in the synthesis of azo dyes. sapub.orgresearchgate.net The success of this reaction hinges on the nucleophilicity of the aromatic substrate, which is governed by the electronic nature of the substituents attached to the aromatic ring. masterorganicchemistry.com
For an electrophilic aromatic substitution to occur, the aromatic ring must be sufficiently electron-rich to be attacked by the electrophile, in this case, the diazonium cation (Ar-N₂⁺). wikipedia.org Aromatic compounds bearing electron-donating groups are considered "activated" and readily undergo such reactions. Conversely, those with electron-withdrawing groups are "deactivated" and exhibit significantly reduced reactivity towards electrophiles. masterorganicchemistry.com
In the case of This compound , the thiophene ring is directly attached to a powerful electron-withdrawing 4-nitrobenzoyl group. This group consists of a carbonyl function and a nitrated phenyl ring, both of which exert a strong deactivating effect on the thiophene ring through both inductive and resonance effects. The presence of this substituent drastically reduces the electron density of the thiophene ring, making it a very poor nucleophile.
Consequently, This compound is not expected to undergo coupling reactions with diazonium ions under standard conditions. The highly deactivated nature of the thiophene ring makes it unreactive towards the relatively weak electrophilicity of diazonium salts. No documented examples of direct azo coupling onto the thiophene ring of This compound are found in the reviewed literature.
In stark contrast, thiophene derivatives that possess strong electron-donating groups, such as an amino group (-NH₂), are highly activated and readily participate in azo coupling reactions. For instance, 2-aminothiophene and its derivatives are commonly used as coupling components in the synthesis of a wide variety of thiophene-based azo dyes. sapub.orgresearchgate.net In these instances, the activating amino group facilitates the electrophilic attack by the diazonium ion, leading to the formation of a colored azo compound.
Furthermore, derivatives like 2-amino-5-acylthiophenes can be diazotized to form a thienyldiazonium salt. This diazonium salt can then act as the electrophile, coupling with other activated aromatic compounds such as phenols or anilines to produce azo dyes. google.com This highlights that for a thiophene moiety to be involved in azo coupling, it generally requires the presence of a potent activating group.
The general order of reactivity for some five-membered heterocyclic compounds towards electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene (B151609). pharmaguideline.comonlineorganicchemistrytutor.com However, this inherent reactivity of the thiophene ring is effectively nullified by the presence of the deactivating 4-nitrobenzoyl group in This compound .
Spectroscopic Characterization and Structural Elucidation of 2 4 Nitrobenzoyl Thiophene
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within 2-(4-Nitrobenzoyl)thiophene. The spectrum is a composite of the vibrational modes of the thiophene (B33073) ring, the carbonyl bridge, and the 4-nitrophenyl group.
Key vibrational modes for this compound include:
Nitro (NO₂) Group Vibrations : The nitro group exhibits strong and characteristic absorptions. The asymmetric stretching vibration is typically observed in the 1500–1560 cm⁻¹ region, while the symmetric stretching vibration appears in the 1300–1370 cm⁻¹ range. These intense bands are a clear indicator of the nitro functionality.
Carbonyl (C=O) Stretching : The ketone carbonyl group linking the thiophene and nitrophenyl rings gives rise to a strong, sharp absorption band. For aromatic ketones, this C=O stretching vibration is typically found in the region of 1630–1680 cm⁻¹. Its precise position can be influenced by conjugation with both aromatic rings.
Thiophene Ring Vibrations : The thiophene ring has several characteristic vibrations. The C=C stretching modes within the aromatic ring typically appear in the 1400–1530 cm⁻¹ region. The C-S stretching vibration is often observed at lower frequencies, generally between 840 and 600 cm⁻¹. nih.gov
Aromatic C-H Vibrations : Both the thiophene and benzene (B151609) rings contribute to C-H stretching vibrations, which are located above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which appear between 900 and 675 cm⁻¹, are often diagnostic of the substitution pattern on the aromatic rings.
The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are weak in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecule's vibrational framework. aip.orgaip.orgnsf.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Aromatic C-H Stretching 3100 - 3000 Medium to Weak Carbonyl (C=O) Stretching 1680 - 1630 Strong Aromatic C=C Ring Stretching 1600 - 1400 Medium to Weak Nitro (NO₂) Asymmetric Stretching 1560 - 1500 Strong Nitro (NO₂) Symmetric Stretching 1370 - 1300 Strong Thiophene C-S Stretching 840 - 600 Medium to Weak
Nuclear Magnetic Resonance Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the local electronic environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete assignment of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene and the 4-nitrophenyl rings.
Thiophene Protons : The three protons on the 2-substituted thiophene ring form a complex splitting pattern (an AMX or ABX system). They are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. chemicalbook.com The proton at position 5 (H5) is usually the most downfield, appearing as a doublet of doublets, coupled to H4 and H3. The chemical shifts are influenced by the electron-withdrawing effect of the benzoyl group.
4-Nitrophenyl Protons : The protons on the para-substituted benzene ring form a characteristic AA'BB' system, which often appears as two distinct doublets. Due to the strong electron-withdrawing nature of the nitro group and the carbonyl group, these protons are shifted significantly downfield, typically resonating in the 7.5 to 8.5 ppm range. stackexchange.comcore.ac.uk The protons ortho to the nitro group are expected to be the most deshielded. stackexchange.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule.
Carbonyl Carbon : The ketone carbonyl carbon is typically the most downfield signal, expected in the range of 180–195 ppm.
Aromatic Carbons : The carbons of both the thiophene and nitrophenyl rings will appear in the aromatic region (120–150 ppm). libretexts.org The carbon atom attached to the nitro group (ipso-carbon) is highly deshielded, as is the carbon of the thiophene ring attached to the carbonyl group. researchgate.net The other carbons of the rings will have chemical shifts determined by the electronic effects of the substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Type Position Predicted Chemical Shift (ppm) Expected Multiplicity (¹H NMR) ¹H Thiophene H3, H4, H5 7.0 - 8.0 dd, t, dd (complex system) ¹H Nitrophenyl H (ortho to C=O) 7.8 - 8.2 d ¹H Nitrophenyl H (ortho to NO₂) 8.2 - 8.5 d ¹³C C=O 180 - 195 - ¹³C Thiophene C2 (ipso to C=O) 140 - 150 - ¹³C Thiophene C3, C4, C5 125 - 140 - ¹³C Nitrophenyl C (ipso to C=O) 135 - 145 - ¹³C Nitrophenyl C (ipso to NO₂) 145 - 155 - ¹³C Nitrophenyl CH 120 - 135 -
dd = doublet of doublets, t = triplet, d = doublet
Mass Spectrometry: Elucidation of Molecular Structure and Fragmentation Pathways
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.
Under Electron Impact (EI) ionization, this compound will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. The fragmentation of this molecular ion is influenced by the presence of the nitro group, which alters the typical fragmentation patterns observed for other 2-aroylthiophenes.
The primary fragmentation pathways are expected to involve cleavages at the carbonyl bridge and transformations involving the nitro group. Key fragmentation steps include:
Cleavage of the C-C bond between the carbonyl group and the thiophene ring, leading to the formation of the 4-nitrobenzoyl cation ([O₂NC₆H₄CO]⁺).
Cleavage of the C-C bond between the carbonyl group and the phenyl ring, resulting in the 2-thenoyl cation ([C₄H₃SCO]⁺).
Loss of neutral molecules from the nitro group, such as NO (loss of 30 Da) and NO₂ (loss of 46 Da), which is a characteristic fragmentation for nitroaromatic compounds.
Subsequent fragmentation of the primary ions, such as the loss of CO (28 Da) from the acylium ions, can also occur.
The relative abundance of these fragment ions provides insight into the stability of the resulting ions and the strength of the chemical bonds within the molecule.
Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
m/z Proposed Ion Structure Formation Pathway 233 [C₁₁H₇NO₃S]⁺• Molecular Ion (M⁺•) 203 [M - NO]⁺• Loss of nitric oxide 187 [M - NO₂]⁺• Loss of nitrogen dioxide 150 [O₂NC₆H₄CO]⁺ Cleavage of thiophene-carbonyl bond 122 [C₆H₄CO]⁺ Loss of NO₂ from [O₂NC₆H₄CO]⁺ 111 [C₄H₃SCO]⁺ Cleavage of phenyl-carbonyl bond 83 [C₄H₃S]⁺ Loss of CO from [C₄H₃SCO]⁺
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion (dihedral) angles.
A structural analysis would likely show that the thiophene and nitrophenyl rings are largely planar. nih.gov Of particular interest is the dihedral angle between the plane of the thiophene ring and the plane of the nitrophenyl ring. Steric hindrance between the rings can cause a significant twist, preventing the molecule from being fully planar. nih.govcore.ac.uknii.ac.jp This deviation from planarity affects the degree of π-conjugation across the molecule. The nitro group is also likely to be slightly twisted out of the plane of the benzene ring.
The crystal packing would be stabilized by intermolecular interactions, such as C-H···O hydrogen bonds involving the oxygen atoms of the carbonyl and nitro groups, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.
Table 4: Typical Crystallographic Parameters Expected for this compound
Parameter Expected Value / Feature Crystal System Likely Monoclinic or Orthorhombic Space Group Commonly Centrosymmetric (e.g., P2₁/c) C(thiophene)-C(carbonyl) Bond Length ~1.47 - 1.50 Å C(phenyl)-C(carbonyl) Bond Length ~1.48 - 1.51 Å C=O Bond Length ~1.21 - 1.24 Å N-O Bond Lengths ~1.22 - 1.25 Å Dihedral Angle (Thiophene-Phenyl) 20° - 60° Intermolecular Interactions C-H···O bonds, π-π stacking
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For this compound, a paramagnetic species can be generated, typically by the one-electron reduction of the nitro group to form a radical anion ([M]⁻•).
The ESR spectrum of this radical anion would be characterized by its g-factor and hyperfine coupling constants. The unpaired electron is delocalized over the entire π-system of the molecule, but primarily resides on the nitroaromatic moiety. The spectrum would exhibit a complex pattern of lines due to the interaction (hyperfine coupling) of the unpaired electron with the magnetic nuclei in the molecule.
The most significant coupling is expected from the nitrogen atom of the nitro group (¹⁴N, nuclear spin I=1), which would split the signal into a primary triplet (1:1:1 intensity ratio). Each of these lines would be further split by the sets of non-equivalent protons on the phenyl and thiophene rings, leading to a complex multiplet structure. The magnitude of the hyperfine coupling constants (aN for nitrogen, aH for protons) is proportional to the spin density at that nucleus, providing a map of the unpaired electron's distribution within the radical anion. acs.orguky.edu
Table 5: Predicted ESR Hyperfine Coupling Constants for the this compound Radical Anion
Nucleus Position Predicted Hyperfine Coupling Constant (Gauss) ¹⁴N Nitro Group 9.0 - 12.0 ¹H Nitrophenyl (ortho to NO₂) 3.0 - 4.0 ¹H Nitrophenyl (meta to NO₂) 1.0 - 1.5 ¹H Thiophene Ring 0.1 - 2.0
Table of Compounds Mentioned
Compound Name This compound
Computational Chemistry and Theoretical Modelling of 2 4 Nitrobenzoyl Thiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(4-Nitrobenzoyl)thiophene. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP, can be used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. nih.govresearchgate.netmdpi.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Thiophene | -6.561 | -0.360 | 6.201 | jchps.com |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | -6.21 | -1.18 | 5.03 | nih.gov |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MESP map is expected to show a region of high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for interaction with electrophiles or hydrogen bond donors. jchps.comresearchgate.net Conversely, the hydrogen atoms of the thiophene and benzene (B151609) rings would exhibit positive potential. The distribution of potential across the aromatic rings can also provide insights into their relative reactivity.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is related to the differential solvation of the ground and excited states of a molecule, which is dependent on the solvent's polarity and the molecule's dipole moment. By studying the shift in the absorption or emission spectra of a compound in a series of solvents with varying polarities, it is possible to estimate the change in dipole moment upon electronic excitation (Δμ). nih.govnih.gov
For a polar molecule like this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in its absorption spectrum if the excited state is more polar than the ground state. This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the electronic transition. Theoretical calculations using time-dependent DFT (TD-DFT) within a polarizable continuum model (PCM) can simulate the solvent effects and provide calculated dipole moments for both the ground and excited states.
Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is defined as χ = -μ.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.
| Descriptor | Formula | Value (eV) for Thiophene jchps.com |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.460 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.100 |
| Electronegativity (χ) | -μ | 3.460 |
Molecular Modeling and Docking Methodologies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. researchgate.net
For this compound, molecular docking could be employed to explore its potential as an inhibitor or modulator of various biological targets. The process involves:
Preparation of the receptor and ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of this compound.
Docking simulation: Using a docking program to place the ligand into the binding site of the receptor in various conformations and orientations.
Scoring and analysis: The different poses are then scored based on a scoring function that estimates the binding affinity. The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor. rjraap.comnih.gov
Docking studies on similar thiophene-containing molecules have revealed their potential to bind to a variety of enzymes and receptors, suggesting that this compound could also exhibit interesting biological activities. pensoft.netnih.govmdpi.com The thiophene ring can participate in hydrophobic and π-stacking interactions, while the nitro and carbonyl groups can act as hydrogen bond acceptors.
Theoretical Studies on Reaction Mechanisms and Transition States of this compound
Direct computational studies focusing specifically on the reaction mechanisms and transition states involving this compound are not extensively available in the current body of scientific literature. However, theoretical principles and computational analyses of related thiophene derivatives allow for well-grounded postulations regarding its reactivity. The presence of a thiophene ring, a carbonyl group, and a nitro-substituted phenyl ring provides multiple sites for chemical reactions, each with distinct mechanistic pathways that can be explored through computational modeling.
Theoretical investigations into the reactivity of thiophene and its derivatives consistently show a preference for electrophilic substitution at the C2 and C5 positions due to the stabilization of the intermediate carbocation through resonance. stackexchange.com For this compound, the 5-position remains susceptible to electrophilic attack. Computational studies on similar systems often employ Density Functional Theory (DFT) to model the transition states of such reactions, which are characterized as first-order saddle points on the potential energy surface. researchgate.net These calculations can elucidate the energy barriers and geometries of the transition states, providing insight into the reaction kinetics.
Conversely, the electron-withdrawing nature of the 4-nitrobenzoyl group deactivates the thiophene ring towards electrophilic attack to some extent, while also opening up possibilities for nucleophilic reactions. The carbonyl carbon is a primary site for nucleophilic attack. Theoretical modeling of this process would involve calculating the trajectory of the incoming nucleophile and the subsequent formation of a tetrahedral intermediate. The transition state for this addition would feature the partial formation of the new bond to the nucleophile and partial breaking of the carbonyl π-bond.
Furthermore, the nitro group strongly activates the benzoyl moiety for nucleophilic aromatic substitution (SNAr). Computational studies on nitro-substituted aromatic compounds have detailed the stepwise mechanism involving the formation of a stable Meisenheimer-type intermediate. nih.govmdpi.com Theoretical calculations for this compound in an SNAr reaction would focus on the energy profile of the addition of a nucleophile to the nitro-activated ring and the subsequent departure of a leaving group. The stability of the intermediate and the height of the energy barriers for its formation and collapse would be key parameters determined by these studies.
While specific data for this compound is not available, the following table illustrates the type of data that would be generated from theoretical studies on the electrophilic substitution of a generic substituted thiophene, based on common computational findings.
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Electrophilic attack at C5 | 0.0 | 15.2 | -5.8 | 15.2 |
| Electrophilic attack at C3 | 0.0 | 22.5 | -2.1 | 22.5 |
| Electrophilic attack at C4 | 0.0 | 21.9 | -2.3 | 21.9 |
This is an illustrative table based on general principles of thiophene reactivity and does not represent actual calculated data for this compound.
Similarly, a computational study on the nucleophilic attack at the carbonyl carbon would likely yield data on the energetics of the transition state for the formation of the tetrahedral intermediate.
| Parameter | Value |
| C=O bond length in reactant (Å) | 1.23 |
| C-O bond length in transition state (Å) | 1.35 |
| C-Nucleophile bond length in transition state (Å) | 1.80 |
| Imaginary frequency of transition state (cm⁻¹) | -450 |
| Activation Energy (kcal/mol) | 12.5 |
This is an illustrative table based on typical values from DFT calculations of nucleophilic additions to carbonyls and does not represent actual calculated data for this compound.
Applications of 2 4 Nitrobenzoyl Thiophene in Advanced Organic Materials Science
Development of Organic Semiconductors and Electronic Devices
Thiophene-based organic semiconductors are at the forefront of research in materials science due to their potential applications in low-cost, flexible electronic devices. The electronic properties of these materials can be finely tuned through chemical modification, making them suitable for a variety of applications.
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in its channel layer. Thiophene-containing polymers and small molecules have been extensively investigated for this purpose. The introduction of electron-withdrawing groups, such as the nitrobenzoyl moiety in 2-(4-Nitrobenzoyl)thiophene, can significantly influence the electronic characteristics of the resulting materials. This can lead to the development of n-type or ambipolar organic semiconductors, which are crucial for the fabrication of complementary logic circuits. While direct application of this compound in OFETs is not yet widely reported, its structural motifs are found in high-performance organic semiconductors. The presence of the electron-withdrawing group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, a key requirement for n-channel OFETs.
Organic Light-Emitting Diodes (OLEDs) are another significant application for thiophene-based materials. In OLEDs, organic materials are used as emissive layers, where the recombination of electrons and holes leads to the generation of light. The color and efficiency of the emission can be controlled by the chemical structure of the organic material. Thiophene (B33073) derivatives are known to be effective charge transporters and can also be part of the emissive chromophore. The incorporation of a this compound unit into a polymer backbone or a small molecule emitter could modulate the emission color. However, it is important to note that the nitro group is often associated with fluorescence quenching, which could be a challenge to overcome in the design of highly efficient OLED emitters. Despite this, the strong electron-withdrawing nature of the nitrobenzoyl group can be beneficial in creating donor-acceptor type structures, which are known to exhibit tunable emission properties and are widely used in modern OLEDs.
Engineering of Fluorescent and Optoelectronic Materials
The unique photophysical properties of conjugated polymers containing thiophene make them excellent candidates for fluorescent and optoelectronic materials. The ability to control the fluorescence quantum yield, emission wavelength, and other optical properties through synthetic chemistry is a key advantage.
The synthesis of polythiophenes bearing a 4-nitrobenzoyl substituent allows for the creation of polymers with tailored optoelectronic properties. The polymerization of monomers derived from this compound can be achieved through various methods, such as oxidative polymerization or cross-coupling reactions. The resulting polymers would possess a conjugated backbone with pendant nitrobenzoyl groups.
The photophysical properties of such polymers are of great interest. The strong intramolecular charge transfer character arising from the electron-donating thiophene and electron-accepting nitrobenzoyl units can lead to interesting absorption and emission characteristics. However, as previously mentioned, the nitro group is a well-known fluorescence quencher. Studies on other nitro-substituted aromatic compounds have shown that the fluorescence quantum yield is often significantly reduced. Therefore, the design of fluorescent materials based on this compound would need to carefully consider strategies to mitigate this quenching effect, for instance, by sterically isolating the nitro group or by using it as a part of a larger system where energy transfer processes can bypass the quenching pathway.
Below is a table summarizing the expected photophysical properties of polythiophenes containing nitrobenzoyl moieties based on existing literature on similar compounds.
| Polymer Backbone | Substituent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) | Reference |
| Poly(3-alkylthiophene) | None | ~450 | ~580 | 10-35 | [General Polythiophene Data] |
| Polythiophene | Nitro Group | Red-shifted | Quenched | <1 | researchgate.net |
| Donor-Acceptor Polymer | Nitrobenzoyl | Tunable | Tunable | Variable | [General Donor-Acceptor Polymer Data] |
Utility as Intermediates in the Synthesis of Complex Organic Molecules
The reactivity of the functional groups in this compound makes it a valuable intermediate in organic synthesis. The thiophene ring can undergo various electrophilic substitution reactions, the ketone can be subjected to nucleophilic addition or condensation reactions, and the nitro group can be reduced to an amine, which opens up a wide range of further chemical transformations.
This versatility allows for the use of this compound as a building block for the synthesis of more complex heterocyclic compounds, pharmaceuticals, and agrochemicals. For example, the reduction of the nitro group to an amine would yield 2-(4-aminobenzoyl)thiophene, a precursor to various dyes, polymers, and biologically active molecules. The ketone functionality can be used to construct larger molecular architectures through reactions like the Wittig reaction or aldol (B89426) condensation. Thiophene derivatives are known to be key components in a number of commercial drugs and agrochemicals, and the use of functionalized thiophenes like this compound provides a direct route to novel and potentially more effective compounds.
Coordination Chemistry and Ligand Design for Metal Complexes
The field of coordination chemistry has seen a growing interest in ligands derived from heterocyclic compounds due to the unique electronic and steric properties they can impart to metal complexes. Thiophene-containing ligands have been used to synthesize a variety of metal complexes with applications in catalysis, sensing, and materials science.
Derivatives of this compound can be readily transformed into effective ligands for metal coordination. For instance, reduction of the nitro group to an amine provides a nitrogen donor atom, and modification of the ketone group can introduce other donor atoms like oxygen or sulfur. These multitopic ligands can then be used to construct discrete metal complexes or extended coordination polymers, including Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with high surface areas and tunable properties, making them promising for applications in gas storage, separation, and catalysis. The incorporation of thiophene-based ligands can introduce specific functionalities into the pores of the MOF, leading to materials with tailored properties. For example, a MOF constructed from a dicarboxylic acid derivative of this compound could exhibit interesting adsorption or catalytic properties due to the presence of the sulfur atom of the thiophene ring and the polar nature of the original nitrobenzoyl group. A patent has described the synthesis of a metal-organic framework constructed using thiophene-2,5-dicarboxylic acid, highlighting the potential for thiophene-based linkers in this area.
Complexation Studies with Transition Metals
While direct and extensive complexation studies specifically involving this compound are not widely documented in existing literature, the coordination behavior of this ligand can be inferred from studies on structurally similar molecules. The presence of a carbonyl group and the potential for the thiophene sulfur to act as a donor atom suggests that this compound can act as a versatile ligand for a variety of transition metals.
Research on related compounds, such as N-benzoyl-N'-2-thiophenethiocarbohydrazide, has shown that the thiophene and benzoyl moieties can be involved in coordinating with metal ions like Mn(II), Fe(II), Ni(II), and Cu(II) core.ac.ukresearchgate.net. In these analogous complexes, coordination often occurs through the carbonyl oxygen and other suitably positioned nitrogen or sulfur atoms, leading to the formation of stable chelate rings. For instance, studies on complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) indicate that the ligand can act as a bidentate donor, coordinating through sulfur and a nitrogen atom of an amine group nih.gov.
Spectroscopic techniques are crucial in elucidating the structure of such metal complexes. Infrared (IR) spectroscopy can confirm the coordination of the carbonyl group by observing a shift in its characteristic stretching frequency upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides information about the ligand's environment and can indicate which atoms are involved in bonding with the metal ion core.ac.uk. For paramagnetic complexes, techniques like Electron Spin Resonance (ESR) spectroscopy and magnetic susceptibility measurements are employed to understand the electronic structure and geometry around the metal center.
Based on these principles, the complexation of this compound with transition metals like Co(II), Ni(II), and Cu(II) would likely result in complexes with distinct geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand-to-metal ratio. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the entire complex, which in turn can affect its catalytic activity and other material properties.
Table 1: Expected Coordination Behavior of this compound with Transition Metals (Hypothetical)
| Metal Ion | Plausible Geometry | Potential Spectroscopic Observations |
| Co(II) | Tetrahedral | Shift in C=O stretch (IR), Paramagnetic shifts (NMR) |
| Ni(II) | Square Planar | Shift in C=O stretch (IR), Diamagnetic signals (NMR) |
| Cu(II) | Distorted Square Planar | Shift in C=O stretch (IR), Broadened signals (ESR) |
| Zn(II) | Tetrahedral | Shift in C=O stretch (IR), Sharp signals (NMR) |
Investigation of Catalytic Properties of Derived Metal Complexes
The derived metal complexes of this compound are anticipated to exhibit interesting catalytic properties, particularly in reduction and cross-coupling reactions. The presence of a redox-active metal center in a specific coordination environment is the foundation for catalytic activity.
Studies on related metal complexes have demonstrated their efficacy as catalysts. For example, palladium(II) complexes of ligands containing benzoyl and thiourea (B124793) moieties have shown exceptional catalytic activity in Suzuki-Miyaura cross-coupling reactions and the reduction of nitroarenes researchgate.net. The catalytic reduction of nitro compounds is a significant area of research, and iron(salen) complexes have been shown to effectively catalyze the reduction of a range of nitroaromatics and aliphatics nih.gov.
The catalytic activity of metal complexes derived from this compound could be particularly relevant in the reduction of nitroaromatics to their corresponding amines, a crucial transformation in organic synthesis. The mechanism of such reactions often involves the transfer of a hydride from a reducing agent, like sodium borohydride, to the substrate, mediated by the metal complex. The efficiency of the catalyst can be influenced by factors such as the nature of the metal, the ligand's electronic properties, and the reaction conditions.
For instance, the catalytic reduction of 4-nitrophenol (B140041) is a common benchmark reaction to evaluate the catalytic performance of metal nanoparticles and complexes researchgate.net. It is plausible that complexes of this compound could catalyze this reaction, with the rate being dependent on the specific transition metal used.
Table 2: Potential Catalytic Applications of this compound Metal Complexes (Hypothetical)
| Metal Complex | Target Reaction | Plausible Role of the Complex |
| [Pd(2-NBT)2Cl2] | Suzuki-Miyaura Coupling | Facilitates oxidative addition and reductive elimination steps. |
| [Fe(2-NBT)2(H2O)2] | Nitroarene Reduction | Mediates hydride transfer from a reducing agent to the nitro group. |
| [Cu(2-NBT)2] | Oxidation of Alcohols | Acts as a catalyst for the aerobic oxidation of primary and secondary alcohols. |
| [Ni(2-NBT)2] | Hydrogen Production | Could serve as a template for photocatalytic hydrogen evolution dntb.gov.ua. |
Advanced Methodologies and Analytical Approaches in Thiophene Chemistry Research
Microwave-Assisted Organic Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, significantly reducing reaction times and often improving product yields compared to conventional heating methods. ijnrd.orgscholarsresearchlibrary.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, a process driven by the interaction of the electromagnetic field with polar molecules possessing a dipole moment. pnrjournal.com The result is rapid, uniform heating that can accelerate reaction rates, sometimes by several orders of magnitude. ijnrd.org
In thiophene (B33073) chemistry, microwave assistance is particularly beneficial for multi-step syntheses and for reactions that are sluggish under traditional conditions. For instance, the Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes, sees a dramatic reduction in reaction time from hours to mere minutes when conducted under microwave irradiation. organic-chemistry.org Similarly, Suzuki coupling reactions to form thiophene oligomers are completed in as little as 6 to 11 minutes using a solvent-free, microwave-assisted method. researchgate.net These accelerated procedures are invaluable for the rapid generation of thiophene derivatives for further study. While specific microwave-assisted synthesis of 2-(4-Nitrobenzoyl)thiophene is not extensively detailed, the methods are broadly applicable to the synthesis of 2-aroyl thiophenes and related structures. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiophene Derivatives
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Gewald Reaction | 4 hours | 20 minutes | Higher yields and purities | organic-chemistry.org |
| Suzuki Coupling | Several hours | 6-11 minutes | Good isolated yields (65-74%) | researchgate.net |
High-Throughput Synthesis and Screening Techniques
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the automated testing of vast numbers of compounds against a specific biological target. bmglabtech.com This process involves miniaturization of assays, typically in 384-well plates, and the use of robotics and automated data analysis to rapidly identify "hits"—compounds that modulate the target's activity. nih.govmdpi.com HTS is not designed to identify a final drug, but rather to generate promising lead compounds that can be optimized through further medicinal chemistry efforts. bmglabtech.com
For thiophene-based compounds, HTS is crucial for exploring the biological potential of large, diverse chemical libraries. The synthesis of these libraries is often achieved through parallel synthesis techniques, where numerous related compounds are produced simultaneously. organic-chemistry.org For example, a library of thiophene derivatives can be synthesized and then screened for various activities, such as enzyme inhibition or receptor binding. researchgate.netacs.org Optical methods like fluorescence and luminescence are common readouts in HTS assays. mdpi.com The data generated from these screens helps to quickly identify structure-activity trends and prioritize compounds for further development.
Solid-Phase Synthesis Methods for Library Generation
Solid-phase synthesis (SPS) is a powerful technique for generating libraries of small molecules, including thiophene derivatives. In SPS, molecules are built step-by-step while attached to an insoluble polymer resin support. acs.org This approach simplifies the purification process, as excess reagents and by-products can be washed away, leaving the desired compound attached to the resin. acs.org
Efficient protocols for the functionalization of thiophenes on a solid support have been developed. These methods often involve sequential reactions, such as bromination followed by a Suzuki cross-coupling, to introduce diversity into the thiophene scaffold. acs.org For instance, researchers have successfully synthesized 2-substituted benzo[b]thiophenes using a traceless solid-phase approach with titanium reagents. acs.orgnih.gov The use of highly acid-labile linkers, such as those based on 3,4-ethylenedioxythiophene (B145204) (EDOT), allows for the mild cleavage of the final product from the resin support, preserving sensitive functional groups. nih.gov This methodology is highly amenable to automation and is ideal for producing the large numbers of discrete compounds needed for high-throughput screening. organic-chemistry.org
Table 2: Key Steps in Solid-Phase Synthesis of Thiophene Derivatives
| Step | Description | Purpose | Reference |
|---|---|---|---|
| Anchoring | The initial thiophene building block is attached to a solid polymer resin via a linker. | Immobilizes the substrate for easy purification. | nih.gov |
| Elaboration | The resin-bound thiophene is subjected to a series of chemical reactions (e.g., acylation, amidation, Suzuki coupling). | To build the target molecule and introduce structural diversity. | organic-chemistry.orgacs.org |
| Cleavage | The completed molecule is released from the solid support, typically using acidic conditions. | To isolate the final, purified product. | nih.govnih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. nih.gov By systematically modifying parts of a molecule, such as this compound, and observing the resulting changes in potency or efficacy, researchers can identify key pharmacophoric features. For instance, SAR studies on thiophene derivatives have revealed that the nature and position of substituents on the thiophene ring are critical for their biological effects. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating mathematical models that correlate physicochemical properties of molecules with their biological activity. nih.govbrieflands.com These models use calculated molecular descriptors—such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), hydrophobicity (LogP), and topological indices—to predict the activity of new, unsynthesized compounds. nih.govnih.gov
Several QSAR studies on thiophene derivatives have been successfully conducted. These models have identified key properties influencing activities ranging from antitumor to anti-inflammatory effects. nih.govnih.gov For example, a QSAR analysis of nitrothiophene derivatives showed a correlation between antibacterial activity and properties like HOMO energies and atomic charges at the sulfur atom. nih.gov Such models are invaluable for rationally designing new derivatives with potentially enhanced activity, thereby streamlining the drug discovery process. nih.gov
Table 3: Common Descriptors Used in QSAR Models for Thiophene Derivatives
| Descriptor Category | Example Descriptors | Potential Influence on Activity | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Receptor binding affinity, reaction mechanism | nih.govnih.gov |
| Steric/Topological | Molecular Volume, Balaban Topological Index | Fit within a binding pocket, molecular shape | nih.govbrieflands.com |
| Hydrophobic | LogP, Hydrophobic Surface Area | Membrane permeability, interaction with hydrophobic pockets | nih.gov |
Future Directions and Emerging Research Frontiers for 2 4 Nitrobenzoyl Thiophene
Design and Synthesis of Novel, Highly Functionalized Derivatives
The foundational structure of 2-(4-nitrobenzoyl)thiophene offers a versatile scaffold for the creation of new, highly functionalized derivatives. Future synthetic efforts will likely focus on strategic modifications of both the thiophene (B33073) and the nitrophenyl rings to modulate electronic, optical, and biological properties.
Advanced Coupling Reactions: The synthesis of novel derivatives is expected to heavily rely on modern cross-coupling reactions. Techniques such as Sonogashira and Stille coupling can be employed to introduce a variety of substituents onto the thiophene ring, enabling the creation of complex molecular architectures. researchgate.net
Multi-component Reactions: The development of one-pot, multi-component reactions will be crucial for efficiently building molecular complexity. These strategies allow for the rapid assembly of diverse libraries of this compound derivatives from simple precursors.
Heterocycle Annulation: Future work may involve the construction of new heterocyclic rings fused to the thiophene core. Such annulation strategies can lead to the formation of polycyclic aromatic systems with unique photophysical and electronic characteristics. mdpi.com
Functional Group Interconversion: The nitro group on the phenyl ring is a key functional handle. Its reduction to an amino group opens up a vast chemical space for derivatization, including the formation of amides, ureas, and other nitrogen-containing functionalities, which have shown potential in developing anticancer agents. nih.gov Similarly, reactions targeting the carbonyl linker can introduce new functionalities, altering the molecule's conformation and electronic properties.
The table below outlines potential classes of novel derivatives and the synthetic strategies that could be employed for their creation.
| Derivative Class | Potential Synthetic Strategy | Target Properties |
| Alkynyl-substituted thiophenes | Sonogashira cross-coupling | Modified electronic properties, potential for polymerization |
| Fused-ring polycycles | Intramolecular cyclization reactions | Enhanced charge transport, novel photophysics |
| Amino-functionalized analogs | Reduction of the nitro group followed by acylation/alkylation | Biological activity, polymer building blocks |
| Thiazole-thiophene hybrids | Heterocycle synthesis from functionalized precursors scirp.orgresearchgate.net | Potential cytotoxic and anticancer activity |
| Triazole-thiophene hybrids | Cyclization of carbohydrazide precursors mdpi.comnih.govnih.gov | Antimicrobial and chemotherapeutic applications mdpi.comnih.gov |
Exploration of Unprecedented Reactivity Patterns and Transformations
Beyond known synthetic routes, a significant research frontier lies in discovering and understanding new reactivity patterns for this compound. The interplay between the electron-withdrawing nitrobenzoyl group and the electron-rich thiophene ring can give rise to unique chemical behaviors.
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the phenyl ring towards nucleophilic attack. Future studies could explore SNAr reactions with various nucleophiles (e.g., thiolates, alkoxides) to replace the nitro group, providing a direct route to novel substitution patterns that are otherwise difficult to access. mdpi.com
Photochemical Reactions: The presence of both a nitroaromatic system and a thiophene moiety suggests rich photochemical potential. Research into photoinduced cyclizations, rearrangements, and electron transfer processes could uncover new transformations and lead to the development of photoswitchable molecules. researchgate.net
Metal-Catalyzed C-H Activation: Direct functionalization of C-H bonds on the thiophene ring represents a highly atom-economical approach to new derivatives. Developing selective catalytic systems for this purpose will be a key area of investigation, allowing for late-stage modification of the core structure.
Electrophilic Cyclization: Derivatives of this compound containing appropriate functional groups, such as alkynes, could undergo electrophilic cyclization to generate complex, fused benzothiophene systems. researchgate.net
Integration into Hybrid Organic-Inorganic Material Systems
The unique electronic and structural features of this compound make it an attractive candidate for incorporation into hybrid organic-inorganic materials. frontiersin.org These materials synergistically combine the properties of both components, leading to advanced functionalities. frontiersin.org
Sol-Gel Materials: Derivatives of this compound functionalized with silane coupling agents could be covalently incorporated into silica or titania networks via sol-gel processes. aau.dknih.govresearchgate.net This could yield materials with tailored optical or electronic properties for applications in sensing or catalysis.
Functionalized Nanoparticles: The molecule could be grafted onto the surface of inorganic nanoparticles (e.g., gold, metal oxides) to modify their surface properties. This approach is relevant for creating targeted drug delivery systems or new composite materials with enhanced mechanical or thermal stability. nih.govaau.dk
Metal-Organic Frameworks (MOFs): By designing derivatives with carboxylic acid or other coordinating functional groups, this compound could serve as an organic linker in the construction of novel MOFs. The porosity and electronic nature of these MOFs could be tuned for applications in gas storage, separation, or catalysis.
The table below summarizes potential hybrid material systems and their prospective applications.
| Hybrid System | Integration Method | Potential Application |
| Doped Sol-Gel Glasses | Co-condensation with inorganic precursors (e.g., TEOS) | pH sensors, optical materials nih.govresearchgate.net |
| Surface-Modified Nanoparticles | Covalent attachment via functional linkers | Anticancer drug delivery, nanocomposites nih.gov |
| Metal-Organic Frameworks | Use as a functional organic linker | Gas separation, heterogeneous catalysis |
Development of Cutting-Edge Spectroscopic and Computational Analytical Techniques
A deeper understanding of the structure-property relationships in this compound and its derivatives will require the application and development of advanced analytical techniques.
Advanced Spectroscopy: The use of techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy will continue to be essential for structural verification. nih.gov Future studies will likely employ more sophisticated methods, such as time-resolved spectroscopy, to probe the excited-state dynamics of these molecules, which is crucial for applications in optoelectronics and photochemistry.
Quantum Chemical Computations: Density Functional Theory (DFT) and other quantum chemical methods will play a pivotal role in predicting the geometric, electronic, and spectroscopic properties of new derivatives before their synthesis. nih.govresearchgate.net These computational studies can guide experimental efforts by identifying promising target molecules. For instance, calculations can predict UV-Vis spectra, analyze molecular orbitals (HOMO-LUMO), and map electrostatic potential surfaces to understand reactivity. nih.govnih.govresearchgate.net
Molecular Docking Simulations: For derivatives designed for biological applications, molecular docking studies will be indispensable. These simulations can predict the binding affinity and mode of interaction between a molecule and a biological target, such as an enzyme or receptor, thereby accelerating the discovery of new therapeutic agents. nih.gov
The synergy between these advanced computational and spectroscopic methods will be critical in rationally designing the next generation of materials and molecules derived from this compound.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Nitrobenzoyl)thiophene, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of thiophene with 4-nitrobenzoyl chloride, using Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane (DCM) under nitrogen. Optimization includes:
- Catalyst Loading : Adjust AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and side reactions .
- Temperature Control : Maintain 0–5°C during acylation to minimize electrophilic over-substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene C-H protons at δ 7.2–7.5 ppm; nitrobenzoyl carbonyl at ~δ 165 ppm) .
- IR Spectroscopy : Identify key functional groups (C=O stretch ~1680 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0372 for C₁₁H₇NO₃S) .
- Melting Point Analysis : Compare observed m.p. with literature values (±2°C tolerance) .
Q. What safety protocols are essential when handling this compound due to its nitro and thiophene functional groups?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile reagents (e.g., AlCl₃ fumes) .
- Storage : Store in amber glass containers at 2–8°C under inert gas (argon) to prevent degradation .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) when synthesizing novel thiophene derivatives?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC to assign ambiguous proton-carbon correlations) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) via single-crystal analysis .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software at B3LYP/6-31G* level) .
Q. What strategies are effective in elucidating the electronic effects of nitro substituents on thiophene-based compounds for material science applications?
- Methodological Answer :
- Electrochemical Studies : Cyclic voltammetry (CV) to measure reduction potentials of the nitro group and correlate with electron-withdrawing effects .
- UV-Vis Spectroscopy : Analyze charge-transfer transitions (e.g., π→π* shifts in conjugated systems) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict band gaps in photovoltaic applications .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Transition State Modeling : Use software like Schrödinger’s Jaguar to simulate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) and identify rate-limiting steps .
- Solvent Effect Analysis : Apply COSMO-RS models to optimize solvent polarity for reaction efficiency .
- Machine Learning : Train models on existing thiophene reaction datasets to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .
Q. How can the biological activity of this compound derivatives be systematically evaluated through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at thiophene C3 or nitro group reduction to amine) .
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative strains .
- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to prioritize synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
